molecular formula C24H14N2S2 B14294462 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile CAS No. 126750-55-8

6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile

Cat. No.: B14294462
CAS No.: 126750-55-8
M. Wt: 394.5 g/mol
InChI Key: FSEHUQMJWYTNRB-UHFFFAOYSA-N
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Description

6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a naphthalene core with two cyano groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the reaction of 6,7-dibromo-2,3-dicyanonaphthalene with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its phenylsulfanyl and cyano groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Naphthalenedicarbonitrile: Similar core structure but lacks the phenylsulfanyl groups.

    6,7-Bis(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile: Similar naphthalene core with different substituents.

    2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Contains cyano and sulfanyl groups but with a pyridine core.

Uniqueness

6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both phenylsulfanyl and cyano groups on the naphthalene core

Properties

CAS No.

126750-55-8

Molecular Formula

C24H14N2S2

Molecular Weight

394.5 g/mol

IUPAC Name

6,7-bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C24H14N2S2/c25-15-19-11-17-13-23(27-21-7-3-1-4-8-21)24(14-18(17)12-20(19)16-26)28-22-9-5-2-6-10-22/h1-14H

InChI Key

FSEHUQMJWYTNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=CC(=C(C=C3C=C2SC4=CC=CC=C4)C#N)C#N

Origin of Product

United States

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